D-Methionine sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276416 | |
| Record name | d-methionine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-56-4 | |
| Record name | d-methionine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Concepts in Methionine Oxidation and Reduction Systems
Methionine Oxidation: Formation of Diastereomeric Sulfoxides (Methionine-S-Sulfoxide and Methionine-R-Sulfoxide)
The oxidation of the sulfur atom in methionine results in the formation of methionine sulfoxide (B87167) (MetO). wikipedia.org This reaction converts the prochiral sulfur center of methionine into a chiral center, leading to the creation of two distinct diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). researchgate.netnih.gov
Reactive oxygen species can oxidize both free methionine and methionine residues within proteins. portlandpress.com Generally, this oxidation produces a mixture of the S and R diastereomers. researchgate.netnih.gov When free methionine is oxidized by hydrogen peroxide in an aqueous solution, it typically yields the two diastereomeric products in equal amounts. nih.gov The formation of methionine sulfoxide can significantly alter a protein's structure and function. portlandpress.commdpi.com The oxidation of methionine residues located on the surface of proteins is a common occurrence, and these oxidized residues can play a role in protecting the protein's active site from reactive oxygen species. wikipedia.org
Overview of Methionine Sulfoxide Reductase Systems (Msr)
The oxidation of methionine to methionine sulfoxide is a reversible process, a unique feature compared to the oxidation of many other amino acids. wikipedia.org This reversal is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). wikipedia.orgnih.gov These enzymes are crucial antioxidant and protein repair agents, capable of reducing methionine sulfoxide back to methionine. portlandpress.comnih.gov By controlling the redox state of critical methionine residues, Msrs can also regulate protein function. nih.gov The activity of these enzymes is dependent on reducing agents like thioredoxin. portlandpress.comnih.gov
MsrA (Methionine-S-Sulfoxide Reductase)
The MsrA family of enzymes stereospecifically reduces methionine-S-sulfoxide (Met-S-SO). portlandpress.com It is capable of reducing the S-diastereomer in both its free amino acid form and when it is part of a protein. researchgate.netnih.gov The catalytic mechanism of MsrA involves a nucleophilic attack by a catalytic cysteine residue on the sulfur atom of the Met-S-SO substrate. This action releases the repaired methionine molecule and forms a sulfenic acid intermediate on the enzyme, which is then resolved to regenerate the active enzyme. portlandpress.commdpi.com
MsrB (Methionine-R-Sulfoxide Reductase)
Complementing MsrA, the MsrB enzyme family is responsible for the stereospecific reduction of the methionine-R-sulfoxide (Met-R-SO) diastereomer. portlandpress.com Unlike MsrA, MsrB is typically specific for protein-based Met-R-SO and shows significantly lower activity toward the free form of the amino acid. wikipedia.orgpnas.org Mammals possess three different MsrB enzymes (MsrB1, MsrB2, MsrB3), which are located in different cellular compartments, including the cytoplasm, nucleus, and mitochondria. mdpi.com Though differing in sequence and structure, MsrA and MsrB share a very similar catalytic mechanism involving a key cysteine residue. portlandpress.com
fRMsr (Free Methionine-R-Sulfoxide Reductase)
A third enzyme, known as free methionine-R-sulfoxide reductase (fRMsr), has been identified that specifically targets the free amino acid form of Met-R-SO. nih.govpnas.org This enzyme is notably efficient, with an activity level for free Met-R-O comparable to that of MsrA for its substrate and significantly higher—by 100- to 1,000-fold—than that of non-selenocysteine-containing MsrB enzymes for the same substrate. pnas.org However, mammals lack the gene for fRMsr, leading to a deficiency in their ability to reduce free methionine-R-sulfoxide. nih.gov
Other Methionine Sulfoxide Reductase Families (e.g., Molybdenum-containing enzymes like MsrP, DorA)
Beyond the canonical MsrA and MsrB families, other methionine sulfoxide reductases exist. In many Gram-negative bacteria, a periplasmic protein repair system consisting of MsrP and MsrQ plays a vital role. portlandpress.com MsrP is a molybdenum-containing enzyme that acts as the protein-MetO reductase, while the membrane-bound MsrQ provides the necessary reducing power. portlandpress.com A notable characteristic of MsrP from Rhodobacter sphaeroides is its lack of stereospecificity, as it can reduce both R- and S-diastereomers of methionine sulfoxide, particularly in unfolded proteins. portlandpress.com
Data Tables
Table 1: Comparison of Methionine Sulfoxide Reductase (Msr) Families
| Enzyme Family | Specific Substrate Diastereomer | Substrate Form | Key Characteristics |
| MsrA | Methionine-S-Sulfoxide (Met-S-SO) | Protein-bound and free amino acid researchgate.netnih.gov | Stereospecific for the S-form. portlandpress.com |
| MsrB | Methionine-R-Sulfoxide (Met-R-SO) | Primarily protein-bound wikipedia.orgpnas.org | Stereospecific for the R-form. portlandpress.com |
| fRMsr | Methionine-R-Sulfoxide (Met-R-SO) | Free amino acid pnas.org | Highly efficient for free Met-R-SO; absent in mammals. nih.govpnas.org |
| MsrP | Met-S-SO and Met-R-SO | Primarily protein-bound portlandpress.com | Molybdenum-containing; lacks stereospecificity. portlandpress.com |
Stereochemical Specificity and Substrate Utilization of Methionine Sulfoxide Reductases
Diastereoselectivity of MsrA towards S-Sulfoxides (e.g., L-methionine-S-sulfoxide)
Methionine sulfoxide (B87167) reductase A (MsrA) exhibits strict stereospecificity for the S-diastereomer of methionine sulfoxide. portlandpress.compharmgkb.org This enzyme is capable of reducing both free L-methionine-S-sulfoxide and, more efficiently, L-methionine-S-sulfoxide residues within proteins. wikipedia.orgnih.gov The catalytic mechanism involves a cysteine residue in the active site of MsrA that attacks the sulfur atom of the S-sulfoxide, leading to the formation of methionine and a sulfenic acid intermediate on the enzyme. portlandpress.com
Studies across various organisms, from bacteria to mammals, have consistently demonstrated this substrate specificity. pnas.org For instance, research on Escherichia coli showed that MsrA has a catalytic efficiency for reducing free L-methionine-S-sulfoxide that is approximately 1,000-fold higher than that of E. coli MsrB for its corresponding R-isomer. This high efficiency allows MsrA to play a critical role as a repair enzyme for proteins inactivated by oxidation and as part of the cellular antioxidant defense system. nih.gov
Diastereoselectivity of MsrB towards R-Sulfoxides (e.g., L-methionine-R-sulfoxide)
Complementing the action of MsrA, the methionine sulfoxide reductase B (MsrB) family is stereospecific for the R-diastereomer of methionine sulfoxide (L-methionine-R-sulfoxide). portlandpress.comnih.gov Unlike MsrA, which efficiently reduces both free and protein-bound S-sulfoxides, MsrB enzymes primarily act on Met-R-SO residues within proteins, showing very low activity towards the free amino acid form. wikipedia.org
Mammals possess three distinct MsrB isozymes—MsrB1, MsrB2, and MsrB3—which are localized to different cellular compartments, ensuring widespread repair capabilities. frontiersin.org MsrB1, found in the cytosol and nucleus, is a selenoprotein containing a selenocysteine (B57510) residue in its active site, which contributes to its high catalytic activity compared to the other cysteine-containing MsrBs. nih.gov Despite the presence of these enzymes, their specialization for protein-bound substrates has significant consequences for the metabolism of free methionine sulfoxide diastereomers in mammals.
| Characteristic | MsrA | MsrB |
|---|---|---|
| Primary Substrate | L-methionine-S-sulfoxide (Met-S-SO) portlandpress.compharmgkb.org | L-methionine-R-sulfoxide (Met-R-SO) portlandpress.comnih.gov |
| Substrate Form | Protein-bound and free amino acid wikipedia.orgnih.gov | Primarily protein-bound; very low activity with free amino acid wikipedia.org |
| Relative Catalytic Efficiency | High for both protein-bound and free Met-S-SO nih.gov | High for protein-bound Met-R-SO; very low for free Met-R-SO wikipedia.org |
| Key Catalytic Residue (Mammals) | Cysteine nih.gov | Selenocysteine (MsrB1) or Cysteine (MsrB2, MsrB3) nih.gov |
Reduction of D-Methionine (B559542) Sulfoxide by MsrA (L-amino acid S-oxide reductase)
The substrate specificity of MsrA extends beyond the stereochemistry at the sulfur atom to include the chirality of the alpha-carbon of the amino acid itself. The enzyme is properly designated as an L-amino acid S-oxide reductase, indicating its preference for the naturally occurring L-amino acid configuration. Early research into the enzymatic reduction of methionine sulfoxide in yeast identified a specific activity for L(-)-methionine sulfoxide. frontiersin.org
Structural and mechanistic studies of MsrA have identified a substrate binding site composed of two subsites. pharmgkb.org One is a hydrophobic pocket that accommodates the methyl group of the sulfoxide, while a second subsite binds the main chain of the amino acid substrate. pharmgkb.org This interaction with the amino acid backbone is critical for substrate recognition and is presumed to be the basis for the enzyme's specificity for the L-isomer over the D-isomer. While direct enzymatic data on the reduction of D-methionine sulfoxide is not extensively reported in recent literature, the established specificity for L-methionine sulfoxide strongly implies that this compound is not a significant substrate for MsrA.
Mammalian Deficiency in Free Methionine-R-Sulfoxide Reduction
A notable feature of methionine metabolism in mammals is the inefficient reduction of free L-methionine-R-sulfoxide. This deficiency arises because mammals lack a dedicated enzyme for this purpose. wikipedia.org While some bacteria and unicellular eukaryotes possess an enzyme known as free-R-Msr (fRMsr) that efficiently reduces free Met-R-SO, this enzyme is absent in multicellular organisms, including mammals. mdpi.com
As a result of this enzymatic gap, there is a clear distinction in the metabolic fate of the two free sulfoxide diastereomers in mammals. Free L-methionine-S-sulfoxide is readily imported into cells and reduced to methionine by MsrA, allowing it to be used for protein synthesis and other metabolic pathways. nih.gov In contrast, free L-methionine-R-sulfoxide cannot be efficiently reduced by the mammalian MsrB enzymes. wikipedia.org This leads to an accumulation of the R-isomer in bodily fluids. Studies in mice have shown that while the S-isomer is effectively cleared, L-methionine-R-sulfoxide is the only diastereomer detectable in the plasma of wild-type animals. nih.gov Consequently, mammalian cells are unable to utilize free L-methionine-R-sulfoxide as a source of methionine.
| Diastereomer | Primary Enzyme Involved | Metabolic Outcome |
|---|---|---|
| Free L-methionine-S-sulfoxide | MsrA nih.gov | Efficiently reduced to L-methionine and utilized by cells. nih.gov |
| Free L-methionine-R-sulfoxide | No efficient reductase (lacks fRMsr) wikipedia.orgmdpi.com | Not significantly reduced; accumulates in plasma and cannot be used as a methionine source. nih.gov |
Enzymology and Catalytic Mechanisms of Methionine Sulfoxide Reductases
Active Site Characteristics and Conserved Residues
The active sites of methionine sulfoxide (B87167) reductases are highly specialized to accommodate their specific substrates. In MsrA, the active site is characterized by a "sulfoxide-in" binding mode, where the sulfoxide group of the substrate points towards the catalytic cysteine residue. This orientation is stabilized by a network of hydrogen bonds involving conserved residues. Key conserved residues in the active site of MsrA include a catalytic cysteine, which directly attacks the sulfur atom of the methionine sulfoxide, and a resolving cysteine, which is essential for the regeneration of the enzyme. Additionally, conserved glycine (B1666218) residues form an oxyanion hole that stabilizes the transition state during catalysis.
The active site of MsrB, which is specific for the R epimer of methionine sulfoxide, differs significantly. It utilizes a "sulfoxide-out" binding mode. The catalytic machinery of MsrB also involves a catalytic cysteine and often one or more resolving cysteines. The precise arrangement and sequence of these cysteines can vary between different MsrB isoforms.
Thioredoxin-Dependent Reduction Mechanisms
The reduction of methionine sulfoxide by Msrs is a multi-step process that relies on a recycling system, typically involving thioredoxin (Trx). The catalytic cycle can be broadly described in three stages:
Reduction of the Substrate: The catalytic cysteine in the active site of Msr performs a nucleophilic attack on the sulfur atom of methionine sulfoxide. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of methionine.
Formation of an Intramolecular Disulfide Bond: The sulfenic acid intermediate then reacts with a resolving cysteine residue within the Msr enzyme, leading to the formation of an intramolecular disulfide bond and the release of a water molecule.
Enzyme Regeneration: The oxidized Msr is then reduced back to its active form by thioredoxin. Thioredoxin, with its own pair of cysteine residues, reduces the intramolecular disulfide bond in Msr, becoming oxidized in the process. The oxidized thioredoxin is subsequently reduced by thioredoxin reductase, which utilizes NADPH as the ultimate electron donor.
This thioredoxin-dependent mechanism ensures the continuous catalytic activity of Msrs, allowing them to efficiently repair oxidized proteins.
Involvement of Sulfenic Acid Intermediates in Catalysis
A key step in the catalytic cycle of Msrs is the formation of a sulfenic acid intermediate. This intermediate is generated on the catalytic cysteine residue after it has attacked the sulfur atom of the methionine sulfoxide substrate and methionine has been released. The sulfenic acid is a highly reactive species and its formation is a common feature in the mechanism of many oxidoreductases.
In the Msr catalytic cycle, the sulfenic acid intermediate is transient. It rapidly reacts with a nearby resolving cysteine residue to form an intramolecular disulfide bond. This step is crucial for preventing the over-oxidation of the catalytic cysteine to sulfinic or sulfonic acid, which would inactivate the enzyme. The stability and reactivity of the sulfenic acid intermediate are influenced by the local environment of the active site, including the presence of conserved residues that can form hydrogen bonds.
Selenocysteine-Containing Msr Forms (Selenoproteins, e.g., MsrB1, MsrA)
Some Msr isoforms are selenoproteins, meaning they incorporate the rare amino acid selenocysteine (B57510) (Sec) in their active site instead of cysteine. Selenocysteine is a more potent nucleophile than cysteine due to its lower pKa and higher polarizability. This property can significantly enhance the catalytic efficiency of the enzyme.
MsrB1 is a prominent example of a selenocysteine-containing Msr. In MsrB1, the catalytic residue is a selenocysteine. This enhances its ability to reduce methionine-R-sulfoxide, making it a particularly efficient reductase. The presence of selenocysteine in MsrB1 is critical for its high catalytic activity.
Comparative Enzymatic Properties and Catalytic Efficiencies of Msr Isoforms
The different isoforms of MsrA and MsrB exhibit a range of enzymatic properties and catalytic efficiencies, which are influenced by factors such as the presence of cysteine or selenocysteine in the active site and the specific assay conditions. The table below provides a comparative overview of the kinetic parameters for various Msr isoforms.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bovine MsrA | Dabsyl-Met-S-SO | 160 | 320 | 3.3 x 10⁴ |
| Yeast MsrA | Dabsyl-Met-S-SO | 680 | 1700 | 4.2 x 10⁴ |
| Human MsrB (Cys) | Dabsyl-Met-R-SO | 240 | 1.2 | 83 |
| Human MsrB (Sec) | Dabsyl-Met-R-SO | 230 | 192 | 1.4 x 10⁴ |
This table presents kinetic data for different Msr isoforms, highlighting the enhanced catalytic efficiency of the selenocysteine-containing human MsrB compared to its cysteine-containing counterpart. Data is illustrative and sourced from various studies.
The data clearly indicates that the selenocysteine-containing human MsrB is significantly more efficient at reducing its substrate than the cysteine-containing form. This underscores the importance of selenium in the antioxidant defense system. The catalytic efficiencies of MsrA isoforms from different species also show variability, reflecting evolutionary adaptations.
Biological Significance and Physiological Functions of Methionine Sulfoxide Redox Cycling
Role in Cellular Redox Homeostasis
Methionine metabolism is central to maintaining this balance, as it is a precursor for other sulfur-containing compounds like cysteine, which is essential for the synthesis of the major cellular antioxidant, glutathione (B108866). nih.gov The interconversion of methionine and methionine sulfoxide (B87167), therefore, represents a dynamic mechanism that helps buffer the cell against fluctuations in oxidative stress, thereby preserving a stable intracellular redox environment. nih.govmdpi.com
Endogenous Antioxidant Defense Mechanism and Reactive Oxygen Species (ROS) Scavenging
Upon oxidation, methionine is converted to methionine sulfoxide. wikipedia.org This modification is reversible through the action of the methionine sulfoxide reductase (Msr) system, which includes MsrA and MsrB enzymes that stereospecifically reduce the S and R forms of methionine sulfoxide, respectively. mdpi.com This enzymatic repair allows a single methionine residue to catalytically detoxify multiple ROS molecules, functioning as a renewable antioxidant. pnas.orgnih.gov Studies have shown that replacing methionine with norleucine, an analog that cannot be oxidized, renders cells more susceptible to oxidative stress, highlighting the critical role of methionine's redox cycling in antioxidant defense. cornell.eduresearchgate.net The strategic placement of methionine residues, often arrayed around the active sites of enzymes, can act as a final line of defense, intercepting ROS before they can cause irreversible damage to the protein's catalytic machinery. pnas.orgwikipedia.org
Protein Quality Control and Repair of Oxidatively Damaged Proteins
The methionine sulfoxide redox cycle is an integral part of the protein quality control system, dedicated to repairing proteins that have been oxidatively damaged. frontiersin.orgnih.gov The oxidation of methionine to methionine sulfoxide can alter a protein's structure and function, potentially leading to misfolding and aggregation. wikipedia.orgfrontiersin.orgmdpi.com The Msr enzyme system plays a crucial role in reversing this damage by reducing methionine sulfoxide back to methionine, thereby restoring the protein's native conformation and activity. frontiersin.orgnih.govportlandpress.com This repair mechanism is vital for maintaining protein homeostasis, especially under conditions of oxidative stress. mdpi.comfrontiersin.org
Reversal of Protein Misfolding and Dysfunction
Oxidation of methionine residues can lead to protein misfolding and dysfunction by altering the local chemical environment and steric properties within the protein. frontiersin.org The introduction of an oxygen atom increases the hydrophilicity of the methionine side chain, which can disrupt hydrophobic interactions critical for proper protein folding. frontiersin.orgmdpi.com This can expose previously buried hydrophobic regions, increasing the propensity for aggregation. mdpi.com The Msr system counteracts this by specifically reducing methionine sulfoxide, facilitating the refolding of the protein back to its functional state. nih.govmdpi.com For instance, the oxidation of methionine has been linked to the misfolding and aggregation of proteins associated with neurodegenerative diseases, and the activity of Msrs is crucial in mitigating these effects. mdpi.com Studies have shown that Msrs preferentially reduce unfolded oxidized proteins, suggesting a key role in repairing nascent polypeptides and unfolded proteins during protein folding. nih.gov
Interaction with Chaperone Networks
The repair of oxidized proteins by the Msr system often occurs in coordination with molecular chaperones. frontiersin.orgnih.govfrontiersin.org Chaperones are proteins that assist in the proper folding of other proteins and can help to prevent the aggregation of misfolded proteins. researchgate.net Under oxidative stress, chaperones can bind to unfolded and oxidized proteins, holding them in a refolding-competent state. researchgate.netf1000research.com The Msr enzymes can then act on these chaperone-bound substrates to reduce the oxidized methionine residues. researchgate.net Following reduction, the chaperones, such as the DnaK/J/GrpE and GroEL/ES systems in bacteria, can facilitate the refolding of the repaired protein. researchgate.net Interestingly, some chaperones themselves are targets of oxidative stress and are under the surveillance of the Msr system, highlighting a tightly integrated network for maintaining protein quality control. frontiersin.orgnih.gov For example, the mitochondrial co-chaperone Mge1 is regulated by a methionine sulfoxide reductase, Mxr2, to maintain protein homeostasis during oxidative stress. researchgate.netmolbiolcell.org
Regulation of Protein Function through Reversible Methionine Oxidation/Reduction
Beyond its role in protein repair, the reversible oxidation and reduction of methionine serves as a post-translational modification that can dynamically regulate protein function. nih.govnih.govresearchgate.net Similar to phosphorylation, the addition and removal of an oxygen atom on a methionine residue can act as a molecular switch, turning protein activity on or off in response to cellular redox signals. mdpi.comresearchgate.net This regulatory mechanism allows for rapid and reversible control over various cellular processes. nih.gov The oxidation of specific methionine residues can lead to conformational changes that alter a protein's interaction with substrates, inhibitors, or other proteins, thereby modulating its activity. frontiersin.org
Modulation of Enzyme Activities (e.g., CaMKII, Glutamine Synthetase)
The activity of several key enzymes is known to be modulated by the reversible oxidation of their methionine residues. A prominent example is the Calcium/calmodulin-dependent protein kinase II (CaMKII), where oxidation of a pair of methionine residues in its regulatory domain leads to sustained, calcium-independent activity. nih.govnih.govmdpi.com This oxidation-dependent activation of CaMKII has been shown to be critical in cellular signaling pathways, including those involved in apoptosis. nih.gov The process is reversible, with the enzyme methionine sulfoxide reductase A (MsrA) capable of reducing the oxidized methionines and returning CaMKII to its inactive state. nih.govnih.gov
Another well-studied example is glutamine synthetase. In Escherichia coli, the oxidation of eight of its sixteen methionine residues has little effect on its catalytic activity, suggesting these residues act as antioxidant sentinels. pnas.orgopenaccesspub.org However, in other contexts, methionine oxidation can modulate its function. pnas.orgsigmaaldrich.com The adenylylated form of glutamine synthetase, which is less active, is more sensitive to inactivation by methionine oxidation compared to the unadenylylated, active form. pnas.org This demonstrates how the redox state of methionine residues can interact with other post-translational modifications to fine-tune enzyme activity.
Table 1: Effects of Methionine Oxidation on Enzyme Activity
| Enzyme | Methionine Residue(s) | Effect of Oxidation | Reversibility | Reference(s) |
| CaMKII | M281/282 | Sustained, Ca2+-independent activation | Yes, by MsrA | nih.govnih.govahajournals.org |
| Glutamine Synthetase | 8 of 16 surface residues | Little effect on catalytic activity | Yes | pnas.orgresearchgate.net |
| Glutamine Synthetase (adenylylated) | Up to 8 residues | Increased sensitivity to inactivation | Yes | pnas.org |
Impact on Protein-Protein Interactions
The conversion of a methionine residue to d-methionine (B559542) sulfoxide within a protein can significantly alter its three-dimensional structure and, consequently, its ability to interact with other proteins. portlandpress.comnih.gov Methionine is a hydrophobic amino acid, and its oxidation to the more hydrophilic methionine sulfoxide can disrupt critical hydrophobic interactions that stabilize protein complexes. frontiersin.orgoup.com This change in polarity and the introduction of a bulky oxygen atom can lead to conformational changes that either inhibit or, in some cases, promote protein-protein binding. frontiersin.org
The impact of methionine oxidation on protein-protein interactions is diverse and protein-specific. For instance, in some cases, the oxidation of methionine residues can lead to the dissociation of protein complexes. nih.gov Conversely, there are instances where the formation of methionine sulfoxide is a regulated event that triggers the association of proteins.
A key example of this regulatory role is observed in the context of therapeutic antibodies. The oxidation of conserved methionine residues in the Fc region of IgG1 antibodies has been shown to decrease their binding affinity for Protein A and the neonatal Fc receptor (FcRn), which can impact their stability and circulation half-life. acs.org Furthermore, oxidation at the CH2–CH3 domain interface can disrupt the oligomerization required for complement-dependent cytotoxicity (CDC) activity. acs.org
The reversibility of this modification is crucial. The reduction of d-methionine sulfoxide back to methionine is catalyzed by the enzyme methionine sulfoxide reductase B (MsrB). portlandpress.comwikipedia.org This enzymatic repair can restore the original protein conformation and function, allowing for dynamic regulation of protein-protein interactions in response to cellular redox status. portlandpress.comnih.gov
Table 1: Impact of this compound Formation on Protein-Protein Interactions
| Protein/System | Effect of Methionine Oxidation | Consequence | Reference |
|---|---|---|---|
| IgG1 Antibodies | Decreased binding to Protein A and FcRn | Reduced stability and shorter half-life | acs.org |
| IgG1 Antibodies | Disruption of CH2–CH3 interface | Impaired complement-dependent cytotoxicity (CDC) | acs.org |
| General Proteins | Altered hydrophobicity and steric hindrance | Disruption or modulation of protein complex formation | frontiersin.orgoup.com |
| ***E. coli* Ffh protein** | Compromised interaction with a small RNA | Impaired protein targeting | mdpi.com |
| α1-antitrypsin | Loss of function | Reduced protection against neutrophil elastase | mdpi.com |
Contributions to Cellular Metabolism (e.g., Sulfur Metabolism, Transsulfuration Pathway)
The redox cycling of methionine and its oxidized form, this compound, is intricately linked to fundamental cellular metabolic pathways, particularly sulfur metabolism and the transsulfuration pathway. springernature.comnih.gov Methionine is an essential amino acid that serves as a precursor for the synthesis of other sulfur-containing molecules vital for cellular function. nih.govnih.gov
The transsulfuration pathway connects methionine metabolism to the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (GSH). nih.govcreative-proteomics.commarshall.edu This pathway begins with the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor. nih.gov After a methyl group is donated, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine stands at a critical metabolic branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cystathionine (B15957) and then to cysteine. creative-proteomics.com
Furthermore, methionine metabolism intersects with other central metabolic pathways, such as the Krebs cycle. creative-proteomics.com The catabolism of methionine can produce intermediates like α-ketobutyrate, which can be further metabolized. creative-proteomics.com The reversible oxidation to this compound adds another layer of regulation to the metabolic fate of methionine.
Table 2: Key Molecules in Methionine Metabolism and the Transsulfuration Pathway
| Compound Name | Role | Pathway Involvement | Reference |
|---|---|---|---|
| This compound | Oxidized form of methionine | Methionine Redox Cycling | medchemexpress.com |
| Methionine | Essential amino acid, precursor for various metabolites | Protein Synthesis, Sulfur Metabolism, Transsulfuration | springernature.comnih.gov |
| S-Adenosylmethionine (SAM) | Universal methyl donor | Methylation Reactions, Transsulfuration | nih.gov |
| Homocysteine | Intermediate in methionine metabolism | Methionine Cycle, Transsulfuration | creative-proteomics.com |
| Cysteine | Precursor for glutathione synthesis | Transsulfuration, Glutathione Synthesis | nih.govcreative-proteomics.com |
| Glutathione (GSH) | Major intracellular antioxidant | Antioxidant Defense | nih.gov |
| Cystathionine | Intermediate in the transsulfuration pathway | Transsulfuration | creative-proteomics.com |
| α-Ketobutyrate | Metabolite of methionine catabolism | Amino Acid Metabolism | creative-proteomics.com |
Role of Methionine Sulfoxide Redox Systems in Biological Aging
Age-Related Accumulation of Methionine Sulfoxide (B87167) in Tissues
The accumulation of methionine sulfoxide (MetO), the oxidized form of methionine, is a noted hallmark of aging in various tissues. wikipedia.org This increase is believed to contribute to the functional decline of proteins, as the oxidation of methionine residues can lead to protein misfolding and dysfunction. wikipedia.org
The oxidation of methionine residues is particularly significant because these residues are highly susceptible to reactive oxygen species (ROS). nih.govmdpi.com Those on the surface of proteins are especially vulnerable to oxidation. wikipedia.orgmdpi.com The resulting methionine sulfoxide can alter protein structure and function, contributing to the age-related decline in cellular processes. wikipedia.orgresearchgate.net
Decline in Msr Activity During Aging
The enzymatic repair of oxidized methionine is carried out by a family of enzymes known as methionine sulfoxide reductases (Msrs). wikipedia.org There are two primary forms, MsrA and MsrB, which stereospecifically reduce the two diastereomers of methionine sulfoxide, methionine-S-sulfoxide and methionine-R-sulfoxide, respectively. nih.gov
A significant body of evidence indicates that the activity of these vital repair enzymes declines with age. nih.gov Studies in rats have shown that MsrA expression and activity decrease in the brain, liver, and kidney during the aging process. scispace.com Similarly, decreased levels of MsrA have been found in aged mouse tissues. mdpi.com In humans, a decline in MsrA activity has been linked to age-related conditions such as Alzheimer's disease. nih.govresearchgate.net The downregulation of both MsrA and MsrB has also been observed during the replicative senescence of human fibroblasts. mdpi.comnih.gov
This age-related decline in Msr activity is a critical factor in the accumulation of oxidized proteins. scispace.com The reduced capacity to repair methionine sulfoxide residues leads to a progressive increase in dysfunctional proteins, which is thought to be a major contributor to the aging phenotype. scispace.comresearchgate.net
Genetic Modulation of Msr Activity and Lifespan Extension (e.g., Drosophila, Yeast, Mice Models)
Given the role of Msr enzymes in combating oxidative damage, researchers have investigated whether manipulating their activity can impact lifespan. Studies in various model organisms have provided compelling evidence for this connection.
In the fruit fly Drosophila melanogaster, overexpression of the MsrA gene, particularly in the nervous system, has been shown to significantly extend lifespan. bohrium.compnas.org These long-lived flies also exhibited increased resistance to oxidative stress and delayed declines in physical activity and reproductive capacity. bohrium.comresearchgate.net Conversely, the absence of MSR activity in Drosophila shortens their lifespan. researchgate.net
Similar findings have been observed in yeast (Saccharomyces cerevisiae). Deletion of the MsrA gene leads to increased sensitivity to oxidative stress and a shortened lifespan. nih.gov Overexpression of MsrA, on the other hand, can extend lifespan. nih.gov Interestingly, while MsrB overexpression alone did not affect lifespan under normal conditions, it did extend lifespan under calorie restriction. nih.govcore.ac.uk
In mice, the evidence has been more complex. While some studies have shown that reduced MsrA activity leads to a shorter lifespan, the effects of MsrA overexpression have been described as ambiguous. wikipedia.orgpnas.org However, the general consensus from model organisms is that the Msr system plays a crucial role in determining longevity. nih.gov
Interactive Data Table: Genetic Modulation of Msr and Lifespan in Model Organisms
| Organism | Genetic Modification | Outcome on Lifespan | Reference(s) |
| Drosophila melanogaster (Fruit Fly) | Overexpression of MsrA in the nervous system | Significantly extended | bohrium.compnas.org |
| Drosophila melanogaster (Fruit Fly) | Absence of Msr activity | Shortened | researchgate.net |
| Saccharomyces cerevisiae (Yeast) | Deletion of MsrA | Shortened | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Overexpression of MsrA | Extended | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Overexpression of MsrB (under calorie restriction) | Extended | nih.govcore.ac.uk |
| Mus musculus (Mouse) | Reduced MsrA activity | Shortened | wikipedia.orgpnas.org |
| Mus musculus (Mouse) | Overexpression of MsrA | Ambiguous | wikipedia.org |
Methionine Restriction and Longevity
Methionine restriction (MetR), a dietary intervention that limits the intake of the essential amino acid methionine, has been shown to extend lifespan in a wide range of organisms, from yeast and flies to rodents. nih.govnih.gov This effect is thought to be mediated, at least in part, through a reduction in oxidative stress. nih.gov
The mechanisms by which MetR promotes longevity are multifaceted and share some overlap with caloric restriction. nih.gov One key aspect is the impact on methionine metabolism itself. Restricting dietary methionine can lead to lower levels of methionine and its metabolites, which in turn can influence various cellular processes, including a reduction in the production of reactive oxygen species. nih.govresearchgate.net
Pathophysiological Implications of Methionine Sulfoxide Imbalance
Neurodegenerative Disorders
The nervous system is particularly vulnerable to the detrimental effects of oxidative stress, and an accumulation of methionine sulfoxide (B87167) in proteins is a key feature of several neurodegenerative diseases. ku.edu The disruption of the delicate balance between reactive oxygen species (ROS) and the Msr system during aging can lead to neuronal damage and contribute to the progression of these disorders. ku.edu
Alzheimer's Disease (Aβ oxidation, Tau hyperphosphorylation, neuroinflammation)
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govresearchgate.net Oxidative stress is a major contributing factor to AD pathogenesis. mdpi.com The methionine residue at position 35 (Met35) of the Aβ peptide is highly susceptible to oxidation, forming methionine sulfoxide. mdpi.com In fact, a significant portion of Aβ found in the amyloid plaques of AD brains exists in its sulfoxidized form. mdpi.comnih.gov This oxidation can alter the aggregation properties of Aβ, with some studies suggesting it may lead to the formation of more soluble and potentially more toxic oligomeric species. nih.gov
Deficiency in MsrA, the enzyme that reduces methionine-S-sulfoxide, has been shown in mouse models of AD to increase the levels of soluble Aβ in the brain and impair mitochondrial function. nih.gov Furthermore, a compromised Msr system is thought to contribute to the accumulation of damaged proteins, leading to increased Aβ deposition, tau hyperphosphorylation, and neuroinflammation, all of which are hallmarks of AD. nih.govmdpi.comnih.gov The accumulation of oxidized proteins due to a deficient MsrA can foster oxidative stress, leading to premature brain cell death. nih.gov
The hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles, is another key pathological feature of AD that is influenced by oxidative stress. nih.govresearchgate.net Elevated ROS levels can lead to the hyperphosphorylation of tau, causing it to detach from microtubules and form toxic aggregates. nih.govresearchgate.net This process disrupts the cytoskeleton, impairs intracellular transport, and ultimately contributes to neuronal dysfunction and death. nih.gov
Parkinson's Disease
Parkinson's disease (PD) is primarily caused by the loss of dopaminergic neurons in the substantia nigra region of the brain. jneurosci.orgnih.gov Oxidative damage is a well-established factor in the pathogenesis of PD. michaeljfox.org The oxidation of methionine to methionine sulfoxide is a key event in this process. nih.gov The Msr enzyme system, particularly MsrA, plays a crucial role in protecting dopaminergic cells from oxidative damage. michaeljfox.orgnih.gov
Studies have shown that MsrA can protect against the neurotoxicity associated with PD-related insults, such as mitochondrial dysfunction and α-synuclein aggregation. nih.gov Overexpression of MsrA has been demonstrated to protect cultured cells from mitochondrial toxins and prevent age-dependent reductions in dopamine (B1211576) in fruit flies. michaeljfox.org Furthermore, enhancing the MsrA antioxidant system has been shown to prevent α-synuclein-induced abnormalities in a Drosophila model of PD. jneurosci.orgnih.gov These findings suggest that strategies aimed at enhancing MsrA function could be a promising therapeutic approach for PD. jneurosci.orgnih.govnih.gov
Cardiovascular Diseases (e.g., Atherothrombosis, Neointimal Hyperplasia)
Methionine oxidation has been implicated in the development of cardiovascular diseases. ahajournals.org While some studies on MsrA-deficient mice did not find a direct effect on the size of atherosclerotic lesions or the susceptibility to thrombosis, they did reveal a significant role for MsrA in the response to vascular injury. ahajournals.orgahajournals.orgnih.gov Specifically, a deficiency in MsrA promotes neointimal hyperplasia, a key process in the narrowing of blood vessels following injury, such as that occurring after angioplasty. ahajournals.orgahajournals.orgnih.gov This effect is attributed to increased proliferation of vascular smooth muscle cells (VSMCs). nih.gov
The mechanism involves the dysregulation of key signaling pathways. In the absence of MsrA, there is increased activation of the Ras/Raf/MEK/ERK1/2 pathway, which leads to higher levels of cyclin D1, a protein that promotes cell cycle progression. ahajournals.orgnih.gov This results in accelerated G1/S transition and enhanced VSMC proliferation. nih.gov Therefore, MsrA appears to act as a negative regulator of VSMC proliferation and neointimal hyperplasia. ahajournals.orgnih.gov
Furthermore, low levels of collagen-bound methionine sulfoxide have been associated with normal coronary arteries in individuals with long-term type 1 diabetes, suggesting that lower levels of methionine oxidation may be protective against atherosclerosis in this population. uio.no Conversely, hepatic overexpression of MsrA has been shown to reduce atherosclerosis in mouse models by improving lipid metabolism and the function of high-density lipoprotein (HDL). nih.govnih.gov
Cancer Progression and Tumorigenesis (e.g., MsrA downregulation in breast cancer)
The role of reactive oxygen species (ROS) in cancer is complex, with evidence suggesting both tumor-promoting and tumor-suppressing functions. nih.govpnas.orgresearchgate.net An imbalance in the cellular redox state is a common feature of cancer cells. nih.gov The methionine sulfoxide reductase system, particularly MsrA, has emerged as a significant player in cancer biology.
In breast cancer, MsrA expression is often downregulated, and lower levels of this enzyme correlate with a more advanced tumor grade. nih.govpnas.orgresearchgate.netnih.gov Studies have shown that reducing MsrA levels in breast cancer cells leads to a more aggressive phenotype, characterized by increased cell proliferation and degradation of the extracellular matrix. nih.govpnas.orgresearchgate.netnih.gov This aggressive behavior is linked to increased ROS levels, which in turn lead to the reduction of the tumor suppressor protein PTEN and activation of the PI3K signaling pathway. nih.govpnas.orgresearchgate.netnih.gov Downregulation of MsrA also results in the upregulation of vascular endothelial growth factor (VEGF), which promotes tumor growth in vivo. nih.govpnas.orgresearchgate.netnih.gov
Preliminary data also indicates that MsrA is downregulated in several types of breast cancer and that its levels are inversely correlated with the expression of the oncogenic protein c-Myc. aacrjournals.org The activity of MsrA has been found to be higher in non-metastatic breast cancer cells compared to metastatic ones, suggesting that MsrA may be an important antioxidant enzyme whose regulation influences tumor progression. aacrjournals.org
Ocular Pathologies (e.g., Age-related Macular Degeneration, Hypoxia-induced Cell Death)
The eye, particularly the retina, is a high-energy-consuming tissue that is constantly exposed to light and is therefore highly susceptible to oxidative stress. nih.gov An imbalance in methionine sulfoxide is implicated in ocular pathologies such as age-related macular degeneration (AMD). nih.gov
MsrA is abundantly expressed in the retina and retinal pigment epithelial (RPE) cells and plays a critical role in protecting these cells from oxidative damage. nih.gov In AMD, the antioxidant enzyme methionine sulfoxide reductase is found in sub-RPE drusen, which are characteristic deposits in this disease. cambridge.org Furthermore, MsrA co-localizes with αA and αB crystallins in the retinas of patients with AMD. nih.gov Oxidation of methionine residues in α-crystallins can lead to a loss of their chaperone and anti-apoptotic functions, which could contribute to the development of AMD. nih.gov
Hypoxia, or low oxygen levels, is another stressor that can lead to retinal cell death and is a factor in AMD. nih.govelifesciences.org Chemically induced hypoxia has been shown to regulate the expression of MsrA and MsrB2 in human RPE cells. nih.gov Overexpression of MsrA can reduce hypoxia-mediated apoptosis, suggesting that the endogenous antioxidant mechanisms may be insufficient to counteract the oxidative stress caused by hypoxia. nih.gov Therefore, the Msr system is considered a potential therapeutic target for degenerative eye diseases. nih.gov
Inflammatory Responses and Chronic Infections (e.g., Macrophage Polarization, Sepsis, COPD)
Methionine sulfoxide imbalance plays a role in modulating inflammatory responses and is implicated in chronic inflammatory conditions and infections. Macrophages, key immune cells, can be polarized into different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory. nih.gov
Studies have shown that methionine and its oxidized form, methionine sulfoxide, can induce the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.gov This shift in macrophage polarization is relevant in the context of chronic obstructive pulmonary disease (COPD), a condition characterized by chronic inflammation of the lungs. nih.gov In COPD patients, macrophages tend to differentiate into the M1 phenotype. nih.gov Furthermore, there is an association between a polymorphism in the MsrA gene and an increased risk for COPD, which may be due to the reduced antioxidant function of MsrA. journalpulmonology.org The oxidation of methionine in alpha-1-antitrypsin, a key protective protein in the lungs, is also a feature of COPD and is linked to the presence of neutrophils. nih.gov
In sepsis, a life-threatening condition caused by a dysregulated host response to infection, macrophage polarization is also a critical factor. frontiersin.org An imbalance between M1 and M2 macrophages can contribute to the onset and progression of sepsis. frontiersin.org While the direct role of d-methionine (B559542) sulfoxide in sepsis-related macrophage polarization is less clear, the general involvement of methionine oxidation in inflammatory processes suggests it may be a contributing factor.
The following table provides a summary of the key findings regarding the pathophysiological implications of methionine sulfoxide imbalance:
| Disease Category | Specific Disease/Condition | Key Findings Related to Methionine Sulfoxide Imbalance |
| Neurodegenerative Disorders | Alzheimer's Disease | Increased oxidation of Aβ at Met35, altered Aβ aggregation, and impaired mitochondrial function. mdpi.comnih.gov A compromised Msr system contributes to Aβ deposition, tau hyperphosphorylation, and neuroinflammation. nih.govmdpi.comnih.gov |
| Parkinson's Disease | MsrA protects dopaminergic neurons from oxidative damage and neurotoxicity associated with mitochondrial dysfunction and α-synuclein aggregation. michaeljfox.orgnih.gov | |
| Cardiovascular Diseases | Atherothrombosis & Neointimal Hyperplasia | MsrA deficiency promotes neointimal hyperplasia through increased vascular smooth muscle cell proliferation via the Ras/Raf/MEK/ERK1/2 pathway. ahajournals.orgahajournals.orgnih.gov Hepatic overexpression of MsrA reduces atherosclerosis. nih.govnih.gov |
| Cancer | Breast Cancer | MsrA is downregulated, correlating with advanced tumor grade. nih.govpnas.orgresearchgate.netnih.gov Reduced MsrA leads to increased proliferation and a more aggressive phenotype via the PI3K pathway and VEGF upregulation. nih.govpnas.orgresearchgate.netnih.gov |
| Ocular Pathologies | Age-related Macular Degeneration & Hypoxia-induced Cell Death | MsrA is crucial for protecting retinal cells from oxidative damage. nih.gov Oxidation of methionine in α-crystallins may contribute to AMD. nih.gov MsrA overexpression can protect against hypoxia-induced apoptosis. nih.gov |
| Inflammatory Responses & Chronic Infections | Macrophage Polarization, Sepsis, COPD | Methionine and methionine sulfoxide promote pro-inflammatory M1 macrophage polarization. nih.gov A polymorphism in the MsrA gene is associated with an increased risk for COPD. journalpulmonology.org |
Moyamoya Disease
Recent research has illuminated a significant association between methionine sulfoxide (MetO), an oxidized form of methionine, and Moyamoya disease (MMD), a rare, progressive cerebrovascular disorder. nih.govnih.gov Moyamoya disease is characterized by the narrowing or blockage of the internal carotid arteries and the formation of a network of small, fragile collateral vessels at the base of the brain. medrxiv.orgnih.gov The imbalance of methionine sulfoxide is increasingly recognized as a key element in the oxidative stress-related pathophysiology of this enigmatic condition. nih.govnih.gov
Studies have identified methionine sulfoxide as a risk factor for various vascular diseases and a crucial indicator of oxidative stress. nih.govnih.gov Oxidative stress is implicated in the pathogenesis of Moyamoya disease through mechanisms such as endothelial dysfunction and inflammation. medrxiv.orgnih.gov The connection between elevated MetO levels and MMD suggests that the oxidation of methionine may play a role in the development or progression of the disease. nih.govnih.gov
A pivotal study involving 353 Moyamoya disease patients and 88 healthy controls established a direct link between serum MetO levels and the risk of MMD and its subtypes. nih.govnih.gov The findings from this research demonstrated that individuals with Moyamoya disease have significantly higher levels of methionine sulfoxide in their blood compared to healthy individuals. nih.govnih.gov This association remained significant even after adjusting for traditional risk factors. nih.gov
The enzyme responsible for reversing methionine oxidation is methionine sulfoxide reductase A (MsrA). jci.org Overexpression of MsrA has been shown to protect against oxidative stress-augmented inflammation in endothelial cells. jci.org Conversely, a deficiency in MsrA can lead to increased inflammation and more severe outcomes after events like cerebral ischemia. jci.org This highlights the critical role of the methionine sulfoxide reductase system in mitigating the vascular damage associated with oxidative stress, which is a hallmark of Moyamoya disease. jci.orgahajournals.org
The research findings underscore a novel aspect of Moyamoya disease's pathogenesis and point towards potential new avenues for understanding and therapeutic consideration. nih.govnih.gov
Detailed Research Findings
A 2023 study by Li et al. provided quantitative evidence of the association between serum methionine sulfoxide levels and the risk of Moyamoya disease. The study utilized liquid chromatography-mass spectrometry (LC-MS) to quantify serum MetO levels in both MMD patients and healthy controls (HCs). nih.gov
The results indicated that serum MetO levels were significantly elevated in patients with Moyamoya disease and its subtypes when compared to the healthy control group (p < 0.001). nih.govnih.gov The study further analyzed the data by dividing the participants into high and low MetO level groups, finding a significant association between high MetO levels and the risk of MMD and its subtypes (p < 0.05). nih.gov
When the data was categorized into quartiles based on MetO levels, a dose-dependent relationship was observed. Compared to the lowest quartile (Q1), the third (Q3) and fourth (Q4) quartiles showed a progressively increased risk of Moyamoya disease. nih.gov
Table 1: Association between High Methionine Sulfoxide Levels and Risk of Moyamoya Disease
| Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value |
| Moyamoya Disease (MMD) | 2.323 - 5.559 | 1.088-4.959 (Q3) / 2.088-14.805 (Q4) | < 0.05 |
This table presents the odds ratios for developing Moyamoya disease in individuals with higher levels of methionine sulfoxide (quartiles 3 and 4) compared to those with the lowest levels (quartile 1). Data sourced from Li et al. (2023). nih.gov
Table 2: Comparison of Methionine Sulfoxide Levels in Moyamoya Disease Patients and Healthy Controls
| Group | Number of Participants | Mean Serum MetO Level (Arbitrary Units) | Statistical Significance (p-value) |
| Moyamoya Disease (MMD) | 353 | Significantly Higher | < 0.001 |
| Healthy Controls (HCs) | 88 | Baseline | N/A |
This table summarizes the significant difference in serum methionine sulfoxide levels between the Moyamoya disease patient group and the healthy control group. Data sourced from Li et al. (2023). nih.govnih.gov
Cellular and Subcellular Distribution of Methionine Sulfoxide Reductases
Cytosolic Msr Localization
The cytosol is a primary site of metabolic activity and is vulnerable to oxidative stress. To counteract this, it is equipped with specific Msr isoforms. In mammalian cells, both MsrA and MsrB1 are found in the cytoplasm. molbiolcell.orgmdpi.com MsrA, which reduces the S-epimer of methionine sulfoxide (B87167), and MsrB1, which acts on the R-epimer, together provide comprehensive protection for cytosolic proteins. mdpi.com MsrB1 is particularly notable as it contains a selenocysteine (B57510) residue in its active site, which contributes to its high catalytic efficiency, making it a major player in the cytosolic defense against protein oxidation. molbiolcell.orgnih.gov The presence of these enzymes in the cytosol is critical for maintaining the integrity and function of the vast array of proteins that carry out essential cellular processes in this compartment.
Nuclear Msr Localization
The nucleus houses the cell's genetic material and the machinery for its replication and transcription, making its protection from oxidative damage paramount. Like the cytosol, the nucleus also contains MsrA and MsrB1. molbiolcell.orgmdpi.com The nuclear localization of these enzymes suggests a crucial role in repairing oxidatively damaged proteins involved in DNA maintenance, gene regulation, and other nuclear functions. For instance, MsrB1 has been shown to be present in both the cytoplasm and the nucleus. nih.gov The presence of both MsrA and MsrB1 ensures that both diastereomers of methionine sulfoxide can be reduced, thereby protecting critical nuclear proteins from functional inactivation by oxidation. mdpi.com
Mitochondrial Msr Localization (e.g., MsrA, MsrB2, Mge1)
Mitochondria are the primary sites of cellular respiration and, consequently, a major source of endogenous ROS. This high-oxidant environment necessitates a robust protein repair system. Mammalian mitochondria are equipped with multiple Msr enzymes, including MsrA, MsrB2, and one isoform of MsrB3 (MsrB3B). unl.edumdpi.com The most abundant form of MsrA contains a mitochondrial targeting signal. bmbreports.org MsrB2 is exclusively a mitochondrial protein. molbiolcell.orgbmbreports.org The human MsrB3 gene produces two forms through alternative splicing, with MsrB3B being targeted to the mitochondria. unl.edu The presence of these enzymes in the mitochondrial matrix allows for the direct repair of proteins damaged by the byproducts of oxidative phosphorylation.
The mitochondrial co-chaperone GrpEL1, also known as Mge1, has been identified as a target for reversible oxidation, which is in turn regulated by a mitochondrial Msr. In yeast, the mitochondrial Msr, Mxr2 (an MsrB homolog), has been shown to reversibly regulate the oxidized form of Mge1, thereby maintaining protein homeostasis under oxidative stress. researchgate.net This highlights a specific regulatory role for Msrs within the mitochondria beyond general protein repair.
Endoplasmic Reticulum Msr Localization (MsrB3)
The endoplasmic reticulum (ER) is central to protein synthesis, folding, and modification, particularly for secreted and membrane-bound proteins. The oxidative environment of the ER, which facilitates disulfide bond formation, also increases the risk of methionine oxidation. To manage this, the ER has its own dedicated Msr. In mammals, the MsrB3A isoform is specifically localized to the ER. unl.edumdpi.com This localization is directed by an N-terminal ER-targeting signal peptide. sciengine.com The presence of MsrB3A in the ER is critical for protecting against ER stress and maintaining protein folding homeostasis. researchgate.netportlandpress.com Depletion of ER-localized MsrB3A can lead to ER stress, while its overexpression has a protective effect. portlandpress.com Interestingly, while an ER-specific MsrB exists, there is no evidence for a naturally occurring ER-localized MsrA, suggesting that only the R-epimer of methionine sulfoxide is enzymatically reduced in this compartment. sciengine.comresearchgate.net
Periplasmic Msr Localization in Bacteria
In Gram-negative bacteria, the periplasm is a unique compartment between the inner and outer membranes that is the first line of defense against external oxidants, such as those produced by host immune cells. nih.gov This space contains its own set of protein repair enzymes, including a specific methionine sulfoxide reductase known as MsrP. nih.govmdpi.com MsrP has been identified in bacteria such as Escherichia coli and Salmonella Typhimurium. researchgate.netuniprot.org Unlike the cytoplasmic MsrA and MsrB enzymes, which are stereospecific, MsrP is non-stereospecific and can reduce both the R- and S-diastereomers of methionine sulfoxide. uniprot.org The MsrPQ system, of which MsrP is the catalytic subunit, is crucial for maintaining the integrity of the bacterial envelope under oxidative stress conditions. uniprot.org It plays a significant role in bacterial survival and virulence by repairing oxidized periplasmic proteins. nih.govnih.gov
Summary of Msr Subcellular Localization
| Enzyme | Cytosol | Nucleus | Mitochondria | Endoplasmic Reticulum | Periplasm (Bacteria) | References |
| MsrA | Yes | Yes | Yes | No | No (Cytoplasmic in bacteria) | mdpi.combmbreports.orgnih.gov |
| MsrB1 | Yes | Yes | No | No | No | molbiolcell.orgmdpi.comnih.gov |
| MsrB2 | No | No | Yes | No | No | unl.edumolbiolcell.orgbmbreports.org |
| MsrB3A | No | No | No | Yes | No | unl.edumdpi.com |
| MsrB3B | No | No | Yes | No | No | unl.edu |
| MsrP | No | No | No | No | Yes | nih.govmdpi.comuniprot.org |
Genetic Regulation and Signaling Pathways
Transcriptional and Post-Translational Regulation of Msr Genes
The expression and activity of Msr genes are finely tuned through both transcriptional and post-translational mechanisms, allowing cells to adapt to changing redox environments.
Transcriptional Regulation: The regulation of Msr gene expression occurs at the transcriptional level, governed by specific DNA sequences known as cis-regulatory elements located in the promoter regions of the genes. nih.gov These elements bind to transcription factors, which can either enhance or suppress gene expression in response to various stimuli, including environmental stress and hormonal signals. nih.govscichina.comahajournals.org In plants, numerous transcription factors and responsive elements have been identified for both MsrA and MsrB genes. scichina.com For instance, analysis of Msr gene promoters has revealed elements responsive to stress-related hormones like abscisic acid (ABA) and jasmonate (JA). scichina.com Key transcription factor families, such as MYB and NAC, have also been implicated in controlling the expression of Msr genes, thereby linking the methionine sulfoxide (B87167) repair system to growth, development, and stress responses. scichina.com In bacteria, the expression of msr genes can be induced by macrolide antibiotics through the action of proteins like HNS (histone-like nucleoid-structuring protein) and CRP (cAMP receptor protein). nih.gov
Post-Translational Regulation: Following translation, Msr enzyme activity is further modulated by post-translational modifications (PTMs). These modifications can alter the enzyme's activity, stability, or subcellular location. nih.gov While phosphorylation is a common PTM that regulates many signaling proteins, specific evidence points to ubiquitination as a key regulator of MsrA function. nih.gov Mammalian MsrA has been shown to mediate the ubiquitination of the 14-3-3ζ protein, an important signaling adaptor. nih.govmaayanlab.cloud This action can, in turn, affect the stability and degradation of other proteins, such as alpha-synuclein, which is implicated in neurodegenerative diseases. nih.govmaayanlab.cloud Furthermore, MsrA itself can be a target of PTMs, including acetylation and myristoylation, which can modulate its antioxidant repair capacity and influence its subcellular localization, for example, targeting it to endosomal compartments. string-db.org
Table 1: Regulatory Mechanisms of Msr Genes
| Regulatory Level | Mechanism | Key Factors/Modifications | Effect on Msr System | References |
|---|---|---|---|---|
| Transcriptional | Promoter-based regulation | Cis-regulatory elements (e.g., ABA, JA responsive elements), Transcription Factors (e.g., MYB, NAC) | Controls the rate of Msr gene transcription in response to stress and developmental signals. | scichina.com, nih.gov |
| Post-Translational | Ubiquitination | Ubiquitin | MsrA can mediate the ubiquitination of other proteins (e.g., 14-3-3ζ), influencing their degradation and function. | nih.gov, maayanlab.cloud |
| Post-Translational | Acetylation / Myristoylation | Acetyl groups, Myristoyl groups | Modulates MsrA's enzymatic activity and subcellular localization. | string-db.org |
Gene Polymorphisms and Disease Susceptibility (e.g., MsrA rs10903323)
Variations in the MSRA gene, known as single nucleotide polymorphisms (SNPs), have been associated with susceptibility to several complex human diseases. These genetic differences can influence the enzyme's expression or function, thereby affecting an individual's ability to cope with oxidative stress.
One of the most studied polymorphisms is rs10903323 , an A/G variant located in an intron of the MSRA gene. nih.gov Research has linked this SNP to several inflammatory and age-related conditions:
Chronic Obstructive Pulmonary Disease (COPD): The minor 'G' allele of rs10903323 is associated with an increased level of oxidized alpha-1-antitrypsin (A1AT) in smokers with COPD. nih.govstring-db.org This suggests that individuals carrying the G allele may have an impaired ability to repair oxidized A1AT, a key protein protecting the lungs, thus acting as a modifier of disease severity. nih.govresearchgate.net
Rheumatoid Arthritis (RA): Studies in both Spanish and Chinese populations have found an association between the rs10903323 polymorphism and an increased risk of developing RA. researchgate.netnih.govuniprot.org The GA genotype, in particular, was linked to a significantly higher susceptibility to the disease. nih.govuniprot.org
Cardiovascular Disease in RA: The 'G' allele has also been implicated as a risk factor for developing cardiovascular events, specifically ischemic heart disease, in patients who have RA. maayanlab.cloud
Other polymorphisms in the MSRA gene, such as rs56198596 and rs11782000, have been significantly associated with the risk of renal cell carcinoma (RCC). physiology.org The risk alleles for these SNPs were correlated with reduced MSRA expression, highlighting the enzyme's potential protective role against this type of cancer. physiology.org
Table 2: MSRA Gene Polymorphisms and Associated Diseases
| Polymorphism (SNP) | Associated Disease/Condition | Key Finding | References |
|---|---|---|---|
| rs10903323 (G/A) | COPD | Minor 'G' allele linked to increased oxidized A1AT in smokers, potentially modifying disease severity. | nih.gov, string-db.org, researchgate.net |
| rs10903323 (G/A) | Rheumatoid Arthritis (RA) | GA genotype associated with a significantly increased risk for developing RA. | nih.gov, uniprot.org |
| rs10903323 (G/A) | Cardiovascular Events in RA | 'G' allele associated with an increased risk of ischemic heart disease in RA patients. | maayanlab.cloud |
| rs56198596, rs11782000 | Renal Cell Carcinoma (RCC) | Risk alleles correlated with reduced MSRA expression and increased RCC risk. | physiology.org |
Redox-Sensitive Signaling Pathways Modulated by Msr Activity
The Msr system does not merely act as a passive repair mechanism; it actively modulates critical cell signaling pathways that are sensitive to the cellular redox state. By reversing methionine oxidation on key regulatory proteins, MsrA can turn signaling cascades on or off.
Phosphorylation Cascades and Ca2+ Signaling: The oxidation of methionine residues can act as a molecular switch, altering protein function in a manner similar to phosphorylation. nih.gov A prime example is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in cardiac and neuronal signaling. semanticscholar.org Oxidation of methionine residues (Met-281/282) in CaMKII can activate the kinase independently of calcium. semanticscholar.orgscispace.com MsrA reverses this oxidation, thereby providing a mechanism to deactivate the kinase and terminate the signal. semanticscholar.orgscispace.com Studies in pancreatic cells also show that Msr expression modulates ATP-stimulated increases in intracellular calcium, suggesting Msr enzymes serve as a brake mechanism on pancreatic acinar cell calcium signaling. nih.gov
ERK1/2 Signaling: The Extracellular signal-Regulated Kinase (ERK1/2) pathway is a central signaling cascade (part of the MAPK pathway) that regulates cell proliferation, differentiation, and survival. Research has firmly established MsrA as a negative regulator of this pathway. ahajournals.orgnih.gov In vascular smooth muscle cells (VSMCs), the absence of MsrA leads to significantly increased activation of the Ras/Raf/MEK/ERK1/2 signaling pathway. ahajournals.orgnih.gov This heightened ERK1/2 activity promotes VSMC proliferation and neointimal hyperplasia after vascular injury. nih.gov Similarly, MsrA can suppress the inflammatory activation of microglia by inhibiting the NOX2-MAPKs/NF-κB signaling pathway, which also involves ERK. researchgate.net
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response, controlling the expression of a wide array of protective genes. researchgate.netrsc.org MsrA activity is interconnected with this pathway. The constitutive genetic deletion of MsrA has been shown to augment the association of Keap1 (the negative regulator of Nrf2) with the protein p62, which can lead to the activation of autophagy and modulation of the Nrf2 response. nih.gov By maintaining redox balance, the Msr system helps prevent the chronic oxidative stress that would otherwise persistently activate or dysregulate Nrf2 and associated inflammatory pathways like NF-κB. rsc.orgmdpi.com
Cross-Talk with Other Antioxidant Systems
The Msr system functions as part of a larger, integrated network of antioxidant defenses. Its ability to reduce methionine sulfoxide is critically dependent on reducing equivalents supplied by other cellular systems, primarily the thioredoxin and glutaredoxin systems.
Thioredoxin (Trx) System: The most well-established recycling pathway for Msr enzymes involves the thioredoxin system. capes.gov.br This system, composed of NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), provides the electrons necessary to regenerate the active form of MsrA and MsrB after they have reduced a methionine sulfoxide residue. scispace.com During its catalytic cycle, a cysteine residue in MsrA becomes oxidized. Reduced thioredoxin directly interacts with the oxidized MsrA, reducing it back to its active state, while thioredoxin itself becomes oxidized. scispace.com Thioredoxin reductase then uses NADPH to reduce the oxidized thioredoxin, completing the cycle. This tight coupling makes the thioredoxin system an essential partner for Msr function in most organisms. capes.gov.br
Glutaredoxin (Grx) System: While the Trx system has been considered the primary reductant, emerging evidence demonstrates significant cross-talk with the glutaredoxin (Grx) system. scichina.com This system, which utilizes glutathione (B108866) (GSH) and glutathione reductase, can also serve as an efficient reductant for both MsrA and MsrB. nih.govscichina.com The glutaredoxin-dependent regeneration of MsrA can be comparable in efficiency to the thioredoxin pathway. nih.gov Crucially, the Grx system can reduce certain forms of Msr enzymes, such as 1-Cys MsrA, that are not efficiently reduced by the Trx system. scichina.com The discovery of a natural fusion protein in some organisms, combining Grx and MsrA domains, provides strong evidence for an evolutionarily conserved and physiologically relevant alternative regeneration system for Msr enzymes. nih.gov This redundancy and specificity ensure the robustness of the methionine sulfoxide repair machinery under diverse cellular conditions.
Table 3: Interacting Antioxidant Systems
| System | Key Components | Interaction with Msr System | References |
|---|---|---|---|
| Thioredoxin System | Thioredoxin (Trx), Thioredoxin Reductase (TrxR), NADPH | Primary system for recycling/regenerating oxidized MsrA and MsrB by providing reducing equivalents. | capes.gov.br,, scispace.com, |
| Glutaredoxin System | Glutaredoxin (Grx), Glutathione (GSH), Glutathione Reductase | Acts as an alternative and efficient regeneration system for MsrA and MsrB. Can reduce Msr forms not targeted by the Trx system. | scichina.com, nih.gov, |
Advanced Research Methodologies for Methionine Sulfoxide Studies
Genetic Manipulation Models (Gene Knockout, Overexpression, Transgenic Organisms)
Genetic engineering provides powerful tools to probe the in vivo consequences of d-methionine (B559542) sulfoxide (B87167) accumulation and the function of the enzymes that reduce it. physiology.org These models allow researchers to manipulate the expression of methionine sulfoxide reductases to understand their physiological roles. muni.cz
Gene Knockout: Creating organisms that lack the gene for MsrB (an MsrB knockout) is a fundamental strategy. For instance, studies using MsrA⁻B⁻ knockout strains of Escherichia coli have been instrumental in identifying new enzymes with methionine sulfoxide reductase activity, such as fRMsr, which is specific for free Met-(R)-O. pnas.orgresearchgate.net By observing the phenotype of knockout organisms, such as increased sensitivity to oxidative stress, scientists can infer the protective function of the MsrB enzyme and the detrimental effects of unrepaired d-methionine sulfoxide. physiology.org A genetic knockout involves the targeted deletion or disruption of a gene to prevent the expression of its corresponding protein. google.com
Overexpression: Conversely, overexpressing MsrB in cells or organisms can enhance the capacity to repair this compound. muni.cz This approach is used to determine if increased MsrB activity can confer resistance to oxidative stress or mitigate age-related damage. Studies involving the overexpression of methionine-R-sulfoxide reductases in organisms like fruit flies have been conducted to investigate their influence on aging. physiology.orgphysiology.org
Transgenic Organisms: Transgenic organisms are created by introducing foreign or modified genetic material into their genome. google.com This can include versions of the MsrB gene with specific mutations to study structure-function relationships or reporter genes fused to the MsrB promoter to monitor its expression under different conditions. These models are invaluable for studying the systemic effects of altered this compound metabolism in a whole-organism context. physiology.org
Proteomic Approaches for Global Methionine Sulfoxide Profiling (e.g., MSox-omics)
The global, system-wide analysis of methionine oxidation, termed "MSox-omics," has emerged as a key methodology for understanding the scope and specificity of this post-translational modification. nih.govmdpi.com This proteomic approach allows for the identification and quantification of thousands of methionine sulfoxide sites within the proteome. researchgate.net
The MSox-omics workflow typically involves:
Protein extraction and digestion: Proteins are isolated from cells or tissues and broken down into smaller peptides.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification.
Bioinformatic analysis: Specialized software, such as PEAKS, is used to identify peptides containing methionine sulfoxide (a +16 Da mass shift) from the raw LC-MS/MS data. researchgate.net
Studies using MSox-omics on mouse models of aging and Alzheimer's disease have revealed that the accumulation of methionine sulfoxide is not random but targets specific proteins and pathways. nih.govresearchgate.net For example, research on the mouse hippocampus showed age-dependent increases in MSox levels, particularly in proteins related to mitochondria and glycolysis. nih.govmdpi.com This methodology helps to pinpoint specific protein targets that are vulnerable to oxidation and to understand the functional consequences of this compound formation in health and disease. nih.govresearchgate.net However, a significant challenge in these studies is the potential instability of the sulfoxide modification during sample handling and storage, requiring rigorous and reproducible workflows. nih.gov
Development of Biosensors for Msr Activity (e.g., NMR-based, Fluorescence Probes)
To monitor the activity of methionine sulfoxide reductases in real-time and with high sensitivity, various biosensors have been developed. These tools are essential for screening potential inhibitors or activators of Msr enzymes and for studying their function in complex biological mixtures.
NMR-based Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and dynamics at the atomic level. researchgate.net In the context of MsrB, NMR has been used to unravel its catalytic mechanism. nih.gov For example, heteronuclear single-quantum coherence (HSQC) NMR spectra can track the changes in the chemical environment of specific atoms within the MsrB enzyme as it binds to its this compound substrate and undergoes the catalytic cycle. nih.gov This provides detailed insights into the roles of specific amino acid residues, such as the catalytic cysteines, in the reduction process. nih.gov
Fluorescence Probes: Fluorescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening. A common strategy involves using a substrate that becomes fluorescent or changes its fluorescent properties upon being modified by the enzyme. For MsrB activity assays, a frequently used substrate is dabsylated this compound (dabsyl-Met-R-SO). molbiolcell.orgmdpi.com The product, dabsyl-methionine, can be easily separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector. mdpi.com The development of "smart" fluorescence probes that change their fluorescence intensity or emission wavelength upon enzymatic reaction offers a promising avenue for monitoring MsrB activity directly in living cells. acsmedchem.org
Biochemical Assays for Enzyme Kinetics and Substrate Specificity
Biochemical assays are fundamental for characterizing the catalytic properties of enzymes like MsrB. These assays measure the rate of the enzymatic reaction under various conditions to determine key kinetic parameters and to probe the enzyme's specificity for different substrates. nih.govmolbiolcell.org
A typical assay for MsrB activity involves incubating the purified enzyme with its substrate, this compound (often in a dabsylated form or as a free amino acid), and a reducing agent like dithiothreitol (B142953) (DTT) or the thioredoxin system. pnas.orgmolbiolcell.orgmdpi.com The reaction progress is monitored over time by measuring either the formation of the product (methionine) or the consumption of a cofactor (e.g., NADPH in the thioredoxin-coupled assay). pnas.orgnih.gov
These assays have been critical for:
Determining Substrate Specificity: Demonstrating that MsrB enzymes are stereospecific for the R-epimer of methionine sulfoxide (this compound), while MsrA enzymes are specific for the S-epimer. pnas.org
Calculating Kinetic Parameters: Measuring the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the catalytic rate (k꜀ₐₜ). The ratio k꜀ₐₜ/Kₘ represents the catalytic efficiency of the enzyme. nih.gov
The data from these kinetic studies reveal how efficiently different MsrB enzymes from various organisms or cellular compartments can reduce this compound. For example, kinetic analyses have shown that some bacterial MsrB domains have a much higher affinity (lower Kₘ value) for the R-form of the substrate compared to the S-form. nih.gov
Table of Kinetic Parameters for Various Methionine Sulfoxide Reductases
This table summarizes the kinetic parameters of different MsrB enzymes with this compound substrates, as determined by biochemical assays.
| Enzyme | Substrate | Kₘ (mM) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Source |
| Mammalian MsrB1-Sec/SECIS | dabsyl-Met-R-SO | 1.0 | N/A | molbiolcell.org |
| Mammalian MsrB2 | dabsyl-Met-R-SO | 0.17 | N/A | molbiolcell.org |
| Mammalian MsrB3 | dabsyl-Met-R-SO | 2.9 | N/A | molbiolcell.org |
| Streptococcus pneumoniae MsrAB | dabsyl-Met-R-SO | 0.038 | 7-fold higher than for S-form | nih.gov |
| Corynebacterium diphtheriae MsrB (WT) | MetSO | N/A | 86 | nih.gov |
N/A : Data not available in the cited source.
Future Research Avenues and Therapeutic Strategies
Elucidation of Novel Msr Substrates and Regulatory Targets in Specific Biological Contexts
The identification of proteins that undergo methionine oxidation and are subsequently repaired by the Msr system is fundamental to understanding the scope of this regulatory mechanism. nih.gov While some substrates are known, a vast number still await discovery, particularly those relevant to specific diseases. Future research will focus on identifying these novel substrates and understanding how their oxidation and reduction are regulated in distinct biological settings. nih.gov
Substrates of the Msr system can be broadly categorized based on the functional consequence of methionine oxidation: nih.gov
Regulated Substrates: These proteins use methionine oxidation as a molecular switch to control their activity. A prime example is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), where oxidation plays a role in its regulation. nih.govresearchgate.net
Scavenging Substrates: In these proteins, methionine residues act as antioxidants, detoxifying reactive oxygen species (ROS) and protecting critical protein regions from irreversible damage. nih.gov
Modified Substrates: Oxidation of methionine in this category leads to alterations in protein properties such as function, structure, or susceptibility to degradation. nih.gov
Identifying the full repertoire of Msr targets will require advanced proteomic approaches in various models of stress and disease. nih.govfrontiersin.org This will provide a clearer picture of how methionine redox cycles contribute to cellular regulation, redox homeostasis, and the prevention of irreversible oxidative damage. nih.gov
Understanding the Full Biological Significance of Biased R-Sulfoxide Reduction Deficiency in Mammals
A peculiar and significant aspect of methionine metabolism in mammals is the inefficient reduction of the free, non-protein-bound form of d-methionine (B559542) sulfoxide (B87167) (Met-R-SO). researchgate.netnih.govnih.gov While protein-bound Met-S-SO and Met-R-SO are efficiently reduced by MsrA and MsrB enzymes respectively, and free Met-S-SO is readily reduced by MsrA, mammals lack the specific enzyme, fRMsr, which efficiently reduces free Met-R-SO. researchgate.netnih.gov
This "biased reduction" leads to an accumulation of free d-methionine sulfoxide in mammalian systems. For instance, mouse plasma contains significant levels of free Met-R-SO, while free Met-S-SO is often undetectable, presumably due to its efficient reduction by MsrA. nih.gov This deficiency in reducing free this compound is a key area for future investigation. The long-term consequences of the accumulation of this oxidized amino acid are not fully understood and require further study, especially in the context of aging and age-related diseases where MsrA and MsrB activities are known to decline. researchgate.netnih.gov
| Enzyme | Substrate Specificity (Diastereomer) | Substrate Form | Efficiency in Mammals |
| MsrA | Methionine-S-sulfoxide (Met-S-SO) | Protein-bound & Free | High |
| MsrB | This compound (Met-R-SO) | Protein-bound | High |
| MsrB | This compound (Met-R-SO) | Free | Very Low |
| fRMsr | This compound (Met-R-SO) | Free | Absent in Mammals |
Development of Pharmacological Modulators for Msr Activity
Given the protective role of the Msr system against oxidative damage, developing pharmacological agents that can modulate Msr activity presents a promising therapeutic strategy. nih.govmdpi.com Research is focused on identifying both activators and inhibitors of these enzymes. nih.govresearchgate.net
Activators: Compounds that enhance the activity of MsrA and MsrB could offer a novel therapeutic approach for conditions associated with high oxidative stress, such as neurodegenerative diseases and aging. nih.govontosight.ai Studies have shown that increasing MsrA levels through genetic manipulation provides significant protection against oxidative damage and can increase longevity in model organisms. nih.govnih.gov While no direct activators were known for some time, recent research has identified compounds related to the natural product fusaricidin that can markedly activate both human MsrA and MsrB. nih.gov Other potential activators include sulfur-containing compounds like S-methyl-L-cysteine. researchgate.netontosight.ai
Inhibitors: Conversely, specific inhibitors of Msr enzymes are valuable tools for research and may have therapeutic applications in certain contexts. researchgate.net For example, in cystic fibrosis, lower MsrA activity has been associated with better outcomes, suggesting that MsrA inhibitors could be a potential therapy. austinpublishinggroup.com Dimethyl sulfoxide (DMSO) is known to act as a competitive inhibitor of MsrA. mdpi.com
Future efforts will aim to discover and optimize more potent and specific modulators for therapeutic use, potentially slowing the progression of age-related diseases. nih.govnih.gov
Exploration of Methionine Sulfoxide as a Biomarker for Oxidative Stress and Disease Progression
The level of methionine sulfoxide in tissues and bodily fluids is a direct indicator of oxidative stress. colab.wstaylorandfrancis.com As oxidative damage is a common factor in numerous diseases and the aging process, methionine sulfoxide, including the d-form, is a strong candidate as a clinical biomarker. nih.govcolab.ws
Elevated levels of methionine sulfoxide have been observed in various conditions:
Aging: MsrA and MsrB activities decrease with age, leading to an accumulation of methionine sulfoxide in proteins. researchgate.netnih.govnih.gov
Disease: Increased protein-bound methionine sulfoxide is found in diseases like Alzheimer's, diabetes, and renal failure. mdpi.comcolab.ws For example, specific methionine residues in serum albumin are highly oxidized in patients with diabetes and renal failure. colab.ws In Alzheimer's disease models, the percentage of apolipoprotein E (APOE) oxidation is significantly higher compared to healthy controls. mdpi.com
Lifestyle Factors: Healthy smokers show higher levels of oxidized methionine residues in serum albumin compared to non-smokers. colab.ws
Advanced mass spectrometry techniques now allow for the accurate and reproducible quantification of the ratio of oxidized to non-oxidized methionine residues in proteins from a small serum sample. colab.ws Further research is needed to validate methionine sulfoxide as a reliable biomarker for predicting the development or progression of human diseases and for monitoring the efficacy of therapeutic interventions. nih.govcolab.ws The inability to efficiently reduce free this compound in mammals makes its accumulation a particularly interesting potential biomarker. nih.gov
Integration of Methionine Redox Homeostasis with Other Protein Modifications and Cellular Processes
The reversible oxidation of methionine does not occur in isolation. It is increasingly clear that this process is integrated with other critical cellular signaling pathways and post-translational modifications (PTMs). nih.gov A key area of future research is to understand this crosstalk, which adds a further layer of complexity and regulatory potential to cellular control.
Crosstalk with Phosphorylation: Recent evidence points to a significant interaction between methionine oxidation and O-phosphorylation, one of the most well-studied PTMs. nih.gov In some proteins, the oxidation of a methionine residue can inhibit the phosphorylation of a nearby serine, threonine, or tyrosine residue. nih.gov This interaction provides a direct interface between redox sensing and traditional protein kinase/phosphatase-based signaling pathways. For example, in alpha-synuclein, a protein linked to Parkinson's disease, the oxidation of methionine residues can reduce the phosphorylation of nearby tyrosine and serine sites. researchgate.net
Integration with Protein Quality Control: The Msr system works in concert with cellular chaperone networks to maintain protein homeostasis, especially under oxidative stress. nih.govfrontiersin.orgresearchgate.net Chaperones can help refold proteins damaged by oxidation, while Msr enzymes repair the oxidized methionine residues. frontiersin.org Interestingly, some chaperones are themselves substrates for the Msr system, highlighting a deep integration of these protective pathways. nih.govfrontiersin.org
Connection to Cellular Metabolism: The methionine redox cycle is intrinsically linked to broader metabolic pathways, including the methionine cycle responsible for producing the universal methyl donor S-adenosylmethionine (SAM), and the transsulfuration pathway that generates antioxidants like glutathione (B108866). nih.govcreative-proteomics.comresearchgate.net Methionine oxidation can also directly regulate metabolic enzymes. For instance, the oxidation of a specific methionine residue on pyruvate (B1213749) kinase M2 (PKM2) promotes a metabolic shift that can enhance cancer cell metastasis. escholarship.org
Understanding how the redox state of methionine is integrated with these other cellular processes will provide a more complete picture of its role in health and disease, opening new avenues for therapeutic intervention. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are used to study the antioxidant properties of D-methionine sulfoxide in oxidative stress models?
- Methodological Answer : To evaluate antioxidant activity, researchers often employ in vitro oxidation assays using reactive oxygen species (ROS) generators like H₂O₂. This compound's redox behavior can be monitored via SDS-PAGE, where oxidation alters protein mobility due to sulfoxide formation. Additionally, thiobarbituric acid reactive substances (TBARS) assays or glutathione (GSH) depletion measurements are used to quantify oxidative damage in cellular or tissue models. Controls should include untreated samples and L-methionine sulfoxide to compare stereospecific effects .
Q. How does this compound interact with methionine sulfoxide reductases (Msrs) in repair mechanisms?
- Methodological Answer : MsrA and MsrB are stereospecific enzymes that reduce methionine sulfoxides. While MsrA preferentially reduces S-sulfoxides, this compound (an R-sulfoxide) is not efficiently reduced by MsrA or MsrB, limiting its role in endogenous repair. To study this, researchers use recombinant MsrA/MsrB enzymes in in vitro assays with NADPH or thioredoxin as reducing agents. Activity is quantified via HPLC or spectrophotometric detection of NADPH oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting this compound’s protective vs. pro-oxidant effects?
- Methodological Answer : Discrepancies arise from differences in model systems (e.g., cell lines vs. animal models) and ROS sources. To clarify, dose-response studies in standardized models (e.g., cisplatin-induced ototoxicity in rodents) should be conducted. Include endpoints like auditory brainstem response (ABR) thresholds and cochlear glutathione levels. Parallel in vitro experiments with precise ROS quantification (e.g., electron paramagnetic resonance) can isolate context-specific effects .
Q. What experimental designs address the limited bioavailability of this compound in in vivo studies?
- Methodological Answer : Bioavailability challenges stem from rapid renal clearance and enzymatic reduction inefficiencies. Solutions include:
- Formulation : Liposomal encapsulation or co-administration with absorption enhancers (e.g., chitosan nanoparticles).
- Dosing Regimens : Subcutaneous implants or osmotic pumps for sustained release.
- Tracer Studies : Isotopic labeling (e.g., ¹⁴C-D-methionine sulfoxide) to track tissue distribution via autoradiography .
Q. How can researchers optimize assays to distinguish this compound’s direct antioxidant effects from its role as a substrate for Msr-independent pathways?
- Methodological Answer : Use Msr knockout models (e.g., MsrA⁻/⁻ or MsrB1⁻/⁻ mice) to isolate non-enzymatic pathways. Compare wild-type and knockout cohorts in oxidative stress challenges, measuring biomarkers like protein carbonyls and methionine sulfoxide residues via immunoblotting with anti-MetO antibodies. Supplement with thiol donors (e.g., glutathione) to test non-enzymatic reduction pathways .
Data Contradiction and Validation
Q. Why do some studies report this compound toxicity in avian models despite its growth-promoting claims?
- Methodological Answer : In chickens, this compound may accumulate due to inefficient conversion to L-methionine, leading to villus atrophy and redox imbalance. To validate, conduct metabolomic profiling of intestinal tissues to quantify D/L-methionine ratios and sulfoxide accumulation. Pair with functional assays (e.g., intestinal permeability measurements) to correlate biochemical data with phenotypic outcomes .
Technical Challenges in Enzyme Activity Studies
Q. What methods improve the sensitivity of detecting this compound reductase activity in complex biological samples?
- Methodological Answer : Use fluorescent probes like dansyl-D-methionine sulfoxide, where reductase activity releases dansyl-methionine, detectable via fluorescence polarization. Alternatively, mass spectrometry-based assays (e.g., LC-MS/MS) can quantify sulfoxide reduction with isotopic internal standards (e.g., ¹³C-labeled this compound) to enhance precision .
Table: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
